molecular formula C4H2Cl2O3 B536451 Mucochloric acid CAS No. 57697-64-0

Mucochloric acid

Cat. No.: B536451
CAS No.: 57697-64-0
M. Wt: 168.96 g/mol
InChI Key: LUMLZKVIXLWTCI-NSCUHMNNSA-N
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Description

Mucochloric acid (MCA), systematically named (Z)-2,3-dichloro-4-oxo-2-butenoic acid (CAS 87-56-9), is a highly reactive 3,4-dihalo-5-hydroxyfuranone derivative that serves as a versatile and valuable building block in organic synthesis and scientific research . Its structure, featuring a conjugated system with a carbonyl group, two labile halogen atoms, and a hemiacetal hydroxyl group, makes it susceptible to various nucleophilic reactions, enabling the synthesis of diverse functionalized heterocycles . In agrochemical research, this compound and its derivatives show significant potential for the development of novel insecticides. Recent studies highlight its effectiveness against pests like the Neotropical brown stink bug ( Euschistus heros ), a major threat to soybean crops, while demonstrating promising selectivity towards non-target pollinator bees such as Apis mellifera and Partamona helleri . In silico predictions suggest this selective insecticidal activity may involve interactions with nicotinic acetylcholine receptors (nAChRs) . In medicinal chemistry, this compound is a key precursor for designing new pharmacologically active compounds. Its derivatives, including glycoconjugates and various heterocycles, are being explored for their anticancer properties against cell lines such as HCT116 (colorectal cancer) and MCF-7 (breast cancer) . Furthermore, MCA is a subject of study in environmental science, as it is identified as a genotoxic disinfection by-product (DBP) in drinking water, with research focusing on its formation, reactivity in aqueous systems, and potential health impacts . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

(Z)-2,3-dichloro-4-oxobut-2-enoic acid
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InChI

InChI=1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2-
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InChI Key

LUMLZKVIXLWTCI-IHWYPQMZSA-N
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Canonical SMILES

C(=O)C(=C(C(=O)O)Cl)Cl
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Isomeric SMILES

C(=O)/C(=C(\C(=O)O)/Cl)/Cl
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Molecular Formula

C4H2Cl2O3
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DSSTOX Substance ID

DTXSID7020423
Record name Mucochloric acid
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Molecular Weight

168.96 g/mol
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Physical Description

Colorless to yellowish solid; [CHEMINFO] Crystalline solid; [MSDSonline]
Record name Mucochloric acid
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Flash Point

212 °F (100 °C): closed cup
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Solubility

Soluble in chlorinated and oxygenated solvents, Slightly soluble in cold water; soluble in hot water, not benzene, alcohol.
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Vapor Pressure

0.001 [mmHg]
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Color/Form

Monoclinic prisms from ether and ligroin, Plates from water

CAS No.

87-56-9, 57697-64-0
Record name Mucochloric acid
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Melting Point

127 °C
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Scientific Research Applications

Synthetic Chemistry Applications

Mucochloric acid has been explored extensively for its utility in synthetic organic chemistry. Its structure allows for the development of various derivatives, which can be employed in the synthesis of complex molecules.

Key Synthetic Applications:

  • Synthesis of Lactams : this compound serves as a precursor for lactams, which are important in pharmaceuticals. Studies indicate that lactams derived from this compound exhibit significant biological activities, including antibacterial and anticancer properties .
  • Antiseizure Drug Development : One notable application is in the reductive amination process leading to the synthesis of levetiracetam, an antiseizure medication. This method highlights this compound's role as a versatile building block in medicinal chemistry .
  • Formation of Functionalized Compounds : this compound has been utilized to create various functionalized compounds such as butenolides and butenolactams through regioselective reactions facilitated by Lewis acids .

The biological implications of this compound are significant, particularly in medicinal chemistry and biochemistry.

Biological Applications:

  • Anticancer Activity : Research has demonstrated that this compound derivatives can inhibit cancer cell growth. The structural diversity of these derivatives contributes to their effectiveness against various cancer types .
  • Quorum Sensing Inhibition : Compounds derived from this compound have shown promise as quorum sensing inhibitors, which can disrupt bacterial communication and biofilm formation. This property is vital in developing new antimicrobial strategies .
  • Toxicity Studies : While this compound exhibits potential therapeutic benefits, it also poses risks due to its mutagenic properties. Studies have shown that it can induce DNA damage in mammalian cells, necessitating careful evaluation in therapeutic contexts .

Environmental Applications

This compound is also relevant in environmental science, particularly concerning water treatment processes.

Environmental Implications:

  • Disinfection By-products : As a product formed during the chlorination of water, this compound is classified as a disinfection by-product (DBP). Its presence raises concerns regarding human health due to potential toxicity and mutagenicity .
  • Water Quality Monitoring : Understanding the formation and concentration of this compound in treated water is crucial for assessing water quality and compliance with health regulations. Its monitoring helps mitigate risks associated with DBPs in drinking water systems .

Summary Table: Applications of this compound

Application AreaSpecific UsesKey Findings
Synthetic ChemistrySynthesis of lactams, antiseizure drugsEffective precursor for complex organic compounds
Biological ActivityAnticancer properties, quorum sensing inhibitorsSignificant biological activity observed
Environmental ScienceDisinfection by-product monitoringPotential health risks associated with DBPs

Chemical Reactions Analysis

Hydrolysis in Basic Media

MCA undergoes hydroxide-mediated hydrolysis to form mucoxyhalic acids (4-halo-3,5-hydroxyfuran-2(5H)-one). Kinetic studies reveal two pathways:

  • Pathway 1 : First-order dependence on [OH⁻], with rate constant kOH1k_{OH}^1.
  • Pathway 2 : Second-order dependence on [OH⁻], with rate constant kOH2k_{OH}^2.

Table 1: Hydrolysis Kinetics of Mucohalic Acids

CompoundkOH1(M1s1)k_{OH}^1\,(\text{M}^{-1}\text{s}^{-1})kOH2(M2s1)k_{OH}^2\,(\text{M}^{-2}\text{s}^{-1})Activation Energy (kJ/mol)
MCA0.27±0.030.27\pm 0.030.15±0.020.15\pm 0.0276.5±2.176.5\pm 2.1
MBA*0.31±0.040.31\pm 0.0428.9±3.528.9\pm 3.567.8±1.967.8\pm 1.9
*Mucobromic acid (MBA) included for comparison .

The higher kOH2k_{OH}^2 for MBA reflects bromide’s superior leaving-group ability. Hydrolysis is negligible at neutral pH but accelerates under alkaline conditions .

Nucleophilic Substitution Reactions

MCA reacts with nucleophiles (e.g., thiols, amines) via displacement of chlorine atoms:

With N-Acetylcysteine (NAC)

At pH 7, NAC displaces Cl⁻ from C-3 or C-4 of MCA, yielding non-mutagenic products (4, 5, 6a). The reaction follows second-order kinetics (k=0.012M1s1k=0.012\,\text{M}^{-1}\text{s}^{-1}) .

With Nucleosides

MCA alkylates DNA bases (adenosine, cytidine, guanosine) to form etheno adducts. For example:

  • Reaction with adenosine produces 8-(N⁶-adenosinyl)ethenoadenosine (19 mol% yield in DMF) .
  • Cytidine forms 3,N⁴-ethenocytidine (7 mol% yield) .

Table 2: Mutagenicity of MCA Reaction Products

ProductMutagenicity (TA100 Assay)
MCA++++
Bicyclic 9a*+++++
Product 4Non-mutagenic
Product 5+
*Formed with cysteine .

Reductive Amination

MCA undergoes direct reductive amination with primary amines (alkyl, aryl, benzyl) to yield γ-lactams. For example:

  • Reaction with benzylamine produces N-benzyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one (79% yield) .

Table 3: Yields of Lactam Derivatives

AmineProduct Yield (%)
Butylamine79
Hexylamine39
4-Methoxyaniline76
4-Carboxyaniline26
Data from .

Lactam Formation with Amines

MCA reacts with amines under acidic conditions to form 5-aryl-3,4-dichlorofuran-2(5H)-ones. Key observations:

  • Electron-rich amines (e.g., p-anisidine) yield higher products due to enhanced nucleophilicity .
  • Steric hindrance reduces yields (e.g., o-toluidine: 45% vs. p-toluidine: 68%) .

Comparison with Similar Compounds

3,4,5-Trichloro-Furan-2(5H)-One

This derivative, synthesized via thionyl chloride treatment of MCA , exhibits enhanced reactivity due to the additional chlorine at position 5. It reacts with propargylamine to form 2H-pyrrol-2-one derivatives, which show cytotoxic effects but lower yields (45%) compared to MCA-derived glycoconjugates (71–79%) .

5-Alkoxy-3,4-Dihalo-Furanones

Substituting the 5-hydroxy group with alkoxy/aryloxy moieties (e.g., via H₂SO₄-catalyzed alcohol reactions) alters tautomerism and bioactivity. For example, 5-methoxy-MCA derivatives lose mutagenicity at neutral pH due to lactone ring stabilization .

Glycoconjugates and Lactam Derivatives

Glycoconjugates

MCA glycoconjugates incorporating sugar moieties and silyl groups enhance cytotoxicity. For instance:

  • HCT116 vs.
  • Silyl Group Impact: Triisopropylsilyl-substituted MCA derivatives exhibit 20–30% higher cytotoxicity than non-silylated analogues .

γ-Butyrolactams and Pyrrolones

Reductive amination of MCA with aromatic amines generates N-aryl lactams (e.g., Compound 12) with potent QSI (83% inhibition at 250 μM) . In contrast, mucobromic-derived lactams (e.g., Compound 24) retain similar activity, suggesting scaffold versatility .

Key Research Findings and Data Tables

Table 1: Antifungal Activity of Furanones

Compound Inhibiting Concentration (μg ml⁻¹) Biofilm Suppression at 10 μg ml⁻¹
MCA (F1) 25 No
Mucobromic (F2) Not reported Yes
F8 Not reported Yes
F12 Not reported Yes

Table 2: QSI Activity of Lactam Derivatives

Compound Core Structure Halogen QSI at 250 μM (%)
12 MCA-derived lactam Cl 83.0
23 MCA-derived lactam Cl 81.7
24 Mucobromic lactam Br 80.7

Table 3: Cytotoxicity of MCA Derivatives

Derivative HCT116 IC₅₀ (μM) MCF-7 IC₅₀ (μM)
MCA (parent) 25.2 >100
Silylated glycoconjugate 8.9 45.6
2H-Pyrrol-2-one 15.4 78.3

Q & A

Q. What are the established methods for synthesizing mucochloric acid, and what parameters critically influence reaction yield?

this compound is synthesized via chlorination of furfural in acidic media. The process involves continuous chlorine gas introduction into a mixture of furfural and concentrated hydrochloric acid at 90–100°C. Critical parameters include:

  • Molar ratio of chlorine to furfural (optimized at 5:1) to avoid incomplete chlorination or overchlorination.
  • Residence time in sequential reactors (e.g., 20–30 minutes per reactor stage) to ensure complete reaction .
  • Temperature control (90–100°C) to balance reaction kinetics and decomposition risks. Post-synthesis, cooling to 0–5°C yields crystalline this compound with ~87% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

Structural confirmation relies on:

  • X-ray crystallography to resolve bond stereochemistry, particularly the α,β-unsaturated ketone and dichloro substituents.
  • NMR spectroscopy (¹H and ¹³C) to identify tautomeric forms (e.g., cyclic vs. open-chain structures) and confirm regioselectivity in derivatives .
  • FT-IR spectroscopy to detect carbonyl stretching frequencies (C=O at ~1750 cm⁻¹) and hydrogen bonding in pseudoester derivatives .

Q. What are the primary applications of this compound in synthetic chemistry?

It serves as a dienophile in Diels-Alder reactions to synthesize polycyclic compounds (e.g., anthracene adducts) and as a precursor for:

  • Agrochemical intermediates (e.g., pyridazinones for acaricides like pyridaben).
  • Pharmaceutical building blocks , such as sulfonamide antibiotics, via nucleophilic substitution at the α-chloro positions .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in the reactivity of this compound with nucleophiles under varying pH conditions?

Reaction kinetics with nucleophiles (e.g., N-benzoyl-p-aminophenol, NBP) reveal:

  • Second-order rate constants (e.g., kMXA2NBP=1.2×103M1s1k_{\text{MXA2NBP}} = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}) determined via UV-Vis spectrophotometry at 510 nm.
  • pH independence (5.5–8.0) due to the dominance of the neutral tautomer, which undergoes alkylation without acid-base equilibria interference .
  • Steric and electronic effects : Bromine substituents in analogs (e.g., mucobromic acid) reduce reactivity 5–10× compared to this compound due to increased steric bulk and lower electronegativity .

Q. What strategies mitigate discrepancies in reported solubility and stability data for this compound?

Discrepancies arise from:

  • Temperature-dependent solubility : Reported as 27 g/L in cold water (20°C) but increases in hot water (>80°C) or polar aprotic solvents (e.g., DMSO) .
  • Degradation pathways : Decomposition above 127°C or prolonged exposure to light necessitates storage at 0–10°C in amber glass under inert gas .
  • Analytical validation : Use HPLC with UV detection (λ = 325 nm) to quantify purity and monitor degradation products like oxo-MX .

Q. How does tautomerism influence the regioselectivity of this compound in cycloaddition reactions?

The equilibrium between cyclic (diketo) and open-chain (enol) forms dictates reactivity:

  • Cyclic tautomer predominates (>95%) in nonpolar solvents, favoring [4+2] cycloaddition with electron-rich dienes (e.g., anthracene).
  • Open-chain form reacts with amines or thiols via Michael addition at the β-carbon, forming pseudothioesters. Computational studies (DFT) predict tautomer populations to guide solvent selection .

Methodological Considerations

Q. What experimental designs are recommended for toxicological assessments of this compound in environmental studies?

  • Genotoxicity assays : Use Ames tests with Salmonella strains (TA98/TA100) to detect frameshift mutations induced by this compound–DNA adducts (e.g., ethenocarbaldehyde derivatives of adenosine) .
  • Aquatic toxicity : Conduct Daphnia magna acute immobilization tests (OECD 202) to determine EC₅₀ values, given its moderate water solubility and potential bioaccumulation .

Q. How can researchers optimize synthetic routes to this compound derivatives for high-throughput screening?

  • Parallel synthesis : Employ microwave-assisted reactions to accelerate pseudoester formation (e.g., 8-chlorodibenzobicyclo[2.2.2]octatriene-7-carboxylic acid) under controlled dielectric heating.
  • Automated purification : Use flash chromatography with gradient elution (hexane:EtOAc) to isolate stereoisomers of tricyclic furanone derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mucochloric acid
Reactant of Route 2
Mucochloric acid

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